Chk1-IN-2 Exhibits 6 nM Biochemical IC50 Against CHK1: Comparative Potency Benchmarking
In cell-free biochemical assays, Chk1-IN-2 inhibits CHK1 with an IC50 of 6 nM . This potency positions it as an intermediate-affinity CHK1 inhibitor relative to clinical-stage comparators: PF-477736 demonstrates a Ki of 0.49 nM (approximately 12-fold more potent), AZD7762 exhibits an IC50 of 5 nM (comparable potency), LY2603618 shows an IC50 of 7 nM (comparable potency), and SCH900776/MK-8776 displays an IC50 of 3 nM (2-fold more potent) [1].
| Evidence Dimension | CHK1 biochemical inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | 6 nM (IC50) |
| Comparator Or Baseline | PF-477736 (Ki=0.49 nM), AZD7762 (IC50=5 nM), LY2603618 (IC50=7 nM), SCH900776 (IC50=3 nM) |
| Quantified Difference | 2- to 12-fold variation in potency across CHK1 inhibitor panel |
| Conditions | Cell-free kinase activity assay |
Why This Matters
This potency benchmark enables researchers to select Chk1-IN-2 as a moderate-affinity tool compound when ultra-high potency may mask dose-response relationships or when compound availability and cost considerations favor a non-clinical-stage inhibitor.
- [1] Qiu Z, Oleinick NL, Zhang J. ATR/CHK1 inhibitors and cancer therapy. Radiother Oncol. 2018;126(3):450-464. Table 1: CHK1 Inhibitors. View Source
